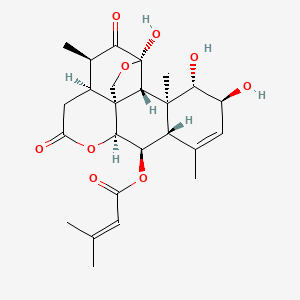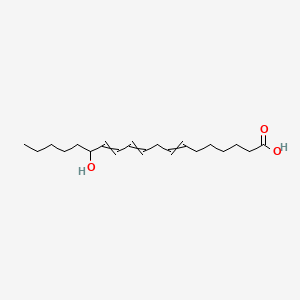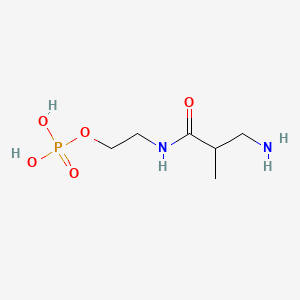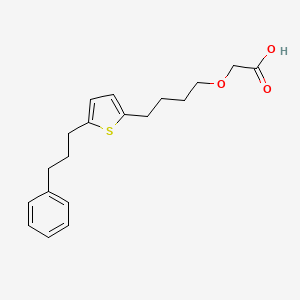
N-2-乙酰氨基-7-碘芴
描述
科学研究应用
诱变研究
N-2-乙酰氨基-7-碘芴 (AAIF) 已被分析其诱变特性。霍夫曼和福克斯 (1990) 发现 AAIF 诱导了移码突变和碱基对替换,特别是在重复鸟嘌呤残基的位点。研究表明,AAIF 中的碘基团影响其与 DNA 的相互作用,结合了其他相关芳香胺的特性 (Hoffmann & Fuchs,1990 年)。
DNA 结合和解旋
研究表明,AAIF 与 DNA 结合并影响其构象。朗等人 (1979) 表明,AAIF 与超螺旋 DNA 的共价结合导致解旋,反映了由于 AAIF 结合导致的 DNA 构象变化。测量了每个残基的解旋角,深入了解了 AAIF 对 DNA 结构的物理影响 (Lang 等人,1979 年)。
致癌性和代谢
研究探索了 AAIF 和相关化合物的代谢和致癌性。米勒等人 (1960) 研究了相关化合物 2-乙酰氨基芴 (AAF) 的代谢途径,注意到在致癌过程中形成 N-羟基-AAF。这项研究为理解 AAIF 和类似化合物如何代谢以及可能导致致癌提供了背景 (Miller 等人,1960 年)。
移码突变的机制
AAIF 在阐明移码突变机制的研究中发挥了重要作用。霍夫曼和福克斯 (1997) 探讨了 AAIF 和其他芳香胺如何导致移码突变,为突变的分子过程提供了宝贵的见解 (Hoffmann & Fuchs,1997 年)。
关于致癌性的比较研究
对 AAIF 及其代谢物的致癌性进行了比较研究。米勒等人 (1961) 比较了 N-羟基-2-乙酰氨基芴和 AAF 的致癌活性,突出了它们生物学影响的差异,并为理解 AAIF 在致癌中的作用提供了背景 (Miller 等人,1961 年)。
属性
IUPAC Name |
N-(7-iodo-9H-fluoren-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12INO/c1-9(18)17-13-3-5-15-11(8-13)6-10-7-12(16)2-4-14(10)15/h2-5,7-8H,6H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIYCGXUWMUYIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90962926 | |
| Record name | N-(7-Iodo-9H-fluoren-2-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90962926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-2-Acetylamino-7-iodofluorene | |
CAS RN |
43146-78-7 | |
| Record name | 7-Iodo-N-2-acetylaminofluorene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043146787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-2-Acetylamino-7-iodofluorene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9863 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(7-Iodo-9H-fluoren-2-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90962926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ACETAMIDO-7-IODOFLUORENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does N-2-Acetylamino-7-iodofluorene interact with DNA and what are the downstream effects?
A1: AAIF, similar to its parent compound N-2-acetylaminofluorene (AAF), primarily interacts with DNA by forming adducts at the C8 position of guanine bases [, ]. This adduct formation disrupts the normal structure and function of DNA, ultimately leading to mutations. [] highlights that AAIF, compared to AAF, exhibits a greater propensity to induce frameshift mutations, specifically deletions within specific DNA sequences. This difference in mutagenic potential underscores the influence of the iodine atom in AAIF on its interaction with DNA and subsequent biological consequences.
Q2: How does the structure of N-2-Acetylamino-7-iodofluorene relate to its activity compared to similar compounds?
A2: While the provided abstracts don't delve into the full structural characterization of AAIF, they emphasize the significance of the iodine atom at the 7th position. [] focuses on analyzing mutations induced by AAIF in bacterial plasmids, showcasing its potent mutagenic activity. Comparing AAIF's activity with AAF and its deacetylated form, N-2-aminofluorene (AF), reveals the structure-activity relationship. The iodine atom in AAIF likely enhances its electrophilicity, leading to a higher affinity for nucleophilic sites in DNA and consequently increased mutagenic potential. This comparative analysis underscores how subtle structural modifications within this class of compounds can significantly impact their biological activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




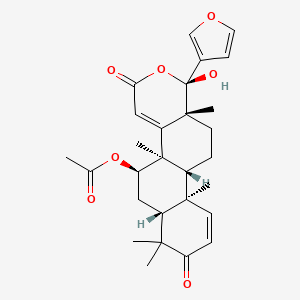


![(3S)-2-[[9-[(2R,3R,4S,5R)-5-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]purin-6-yl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B1211472.png)
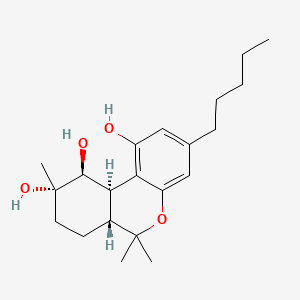

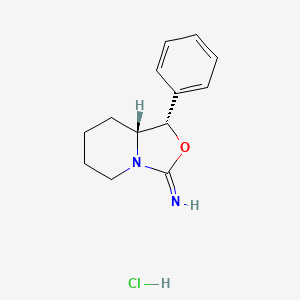
![7-[(1R,2R,3R)-2-[(3R)-3,7-dihydroxy-4,4-dimethyloct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1211478.png)
